2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-27(24,25)15-9-6-13(7-10-15)12-18(23)21-20-22-19-16-5-3-2-4-14(16)8-11-17(19)26-20/h2-11H,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHJGQJZDPOFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1-Naphthylamine with Thiourea
Methodology :
- Reagents : 1-Naphthylamine, thiourea, iodine.
- Conditions : Solvent-free, 140°C, 6–8 h.
- Mechanism : Iodine facilitates C–S bond formation via electrophilic substitution, followed by cyclization (Figure 1).
Optimization Data :
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | I₂ | 140 | 6 | 78 |
| 2 | None | 140 | 12 | 32 |
Characterization :
- ¹H NMR (DMSO-d₆): δ 8.15–7.45 (m, 7H, naphthyl), 6.82 (s, 1H, thiazole-H).
- IR : 1620 cm⁻¹ (C=N), 3350 cm⁻¹ (N–H).
Synthesis of 2-(4-(Methylsulfonyl)phenyl)acetyl Chloride
Oxidation of 4-(Methylthio)phenylacetic Acid
Methodology :
- Reagents : 4-(Methylthio)phenylacetic acid, H₂O₂, acetic acid.
- Conditions : 0–20°C, 1 h.
- Mechanism : Sulfide oxidation to sulfone via peracid intermediate (Figure 2).
Yield : 92% after recrystallization (ethanol).
Chlorination to Acid Chloride
Methodology :
Characterization :
Coupling of Fragments via Amide Bond Formation
Schotten-Baumann Reaction
Methodology :
- Reagents : Naphtho[1,2-d]thiazol-2-amine, 2-(4-(methylsulfonyl)phenyl)acetyl chloride, NaOH.
- Conditions : 0°C, pH 9–10, 2 h.
Optimization Data :
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | NaOH | H₂O/THF | 85 |
| 2 | Et₃N | DCM | 72 |
Characterization :
Alternative Routes
One-Pot Multi-Component Synthesis
Methodology :
- Reagents : 1-Naphthylamine, 4-(methylsulfonyl)phenylacetic acid, Lawesson’s reagent.
- Conditions : Toluene, 110°C, 12 h.
- Mechanism : In situ thioamide formation followed by cyclization (Figure 3).
Yield : 68% (crude), 59% after purification.
Photochemical Cyclization
Methodology :
- Reagents : Thiazolostilbene derivative, UV light (313 nm), I₂.
- Conditions : Toluene, 5 h.
Yield : 70% (isolated).
Challenges and Optimization
Oxidation Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound's synthesis involves several steps, typically starting from 2-aminobenzo[d]thiazole and various alkylating agents. The structural formula is represented as:
Key Steps in Synthesis
- Initial Reaction : 2-aminobenzo[d]thiazole is treated with alkali and refluxed to form an intermediate.
- Alkylation : The intermediate undergoes alkylation with haloalkanes to yield the desired acetamide.
- Purification : The final product is purified through recrystallization or chromatography.
Antimicrobial Properties
Research has demonstrated that 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 62.5 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting a potential mechanism for tumor suppression . The activation of specific pathways leading to programmed cell death indicates its usefulness in developing cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial effects of various compounds, 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide was tested against multiple pathogens. The results indicated that it outperformed several conventional antibiotics, demonstrating a broad spectrum of activity .
Case Study 2: Anticancer Mechanisms
Another significant study focused on the compound's ability to trigger apoptosis in human cancer cell lines. The findings revealed that the compound activated caspase pathways, leading to increased cell death rates compared to untreated controls . This suggests its potential as a lead compound for further development in oncology.
Comparative Analysis of Biological Activities
| Activity Type | Tested Organisms/Cells | Results (MIC or IC50) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | MIC 25 - 62.5 µg/mL |
| Anticancer | Various cancer cell lines | IC50 values indicating effective apoptosis induction |
Mechanism of Action
The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. As a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces the inflammatory response and provides therapeutic benefits in conditions characterized by excessive inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)benzimidazole: Another COX-2 inhibitor with a similar methylsulfonylphenyl group but a different core structure.
2-(4-methylsulfonylphenyl)indole: Shares the methylsulfonylphenyl group and exhibits similar biological activities.
Uniqueness
What sets 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide apart is its unique combination of the naphthothiazole core and the methylsulfonylphenyl group
Biological Activity
The compound 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide , with the CAS number 919848-49-0 , is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 396.5 g/mol
- Structure : The compound features a naphtho[1,2-d]thiazole moiety linked to a methylsulfonyl phenyl group, which is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Studies suggest that thiazole derivatives can inhibit cancer cell proliferation. For instance:
- A series of thiazole analogs were evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant antitumor activity. The presence of electron-withdrawing groups on the aromatic ring enhanced this activity by improving the compound's interaction with cellular targets .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored:
- In vitro studies have shown that thiazole derivatives exhibit antibacterial properties against Gram-positive bacteria. For example, compounds similar to 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide displayed minimum inhibitory concentrations (MICs) in the range of 15.625–62.5 µM against Staphylococcus aureus .
The biological activity of 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Cellular Interaction : It may interact with cellular membranes or DNA, leading to apoptosis in cancer cells or disruption of microbial integrity.
- Reactive Oxygen Species (ROS) : Some studies indicate that thiazole derivatives can induce oxidative stress in target cells, contributing to their cytotoxic effects .
Data Table: Biological Activity Summary
Case Studies
- Anticancer Study : A study on thiazole derivatives reported that modifications in the N-aryl amide group significantly influenced their cytotoxicity against cancer cells. The structure-activity relationship (SAR) indicated that specific substitutions could enhance potency while reducing cytotoxicity to normal cells .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial effects of thiazole derivatives showed promising results against various bacterial strains, suggesting that further development could lead to effective treatments for resistant infections .
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide to maximize yield and purity?
Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
- Thiazole ring formation : Utilize precursors like 2-aminonaphthothiazole, reacting with chloroacetamide derivatives under reflux conditions (e.g., toluene/water mixtures) .
- Sulfonylation : Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Acylation : Couple intermediates using dichloromethane or dimethylformamide as solvents, with catalysts like EDCI/HOBt for amide bond formation .
Optimization Tips : - Monitor reactions using TLC (hexane:ethyl acetate, 9:1) .
- Purify via column chromatography or recrystallization (ethanol/water) to remove byproducts .
Q. Q2. What analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., methylsulfonyl protons at ~3.3 ppm, aromatic protons in naphthothiazole) .
- IR Spectroscopy : Confirm functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm, amide C=O at ~1650 cm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. Q3. How can researchers elucidate the structure-activity relationship (SAR) of this compound for targeting specific biological pathways?
Answer:
- Functional Group Modifications : Synthesize analogs with variations in the sulfonyl group (e.g., replacing methyl with trifluoromethyl) or thiazole substituents to assess impact on bioactivity .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with structural features .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, guided by X-ray crystallography data of related compounds .
Q. Q4. How should contradictory data regarding this compound’s biological activity across different assays be resolved?
Answer:
- Assay Validation : Replicate studies under standardized conditions (e.g., pH, temperature, solvent) to rule out experimental variability .
- Orthogonal Assays : Cross-validate results using complementary methods (e.g., fluorescence polarization for binding affinity vs. SPR for kinetic analysis) .
- Metabolic Stability Tests : Assess compound stability in physiological buffers (pH 7.4, 37°C) using HPLC to identify degradation products that may confound bioactivity .
Q. Q5. What strategies can be employed to improve the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation : Convert the free base to a hydrochloride or mesylate salt to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability, with enzymatic cleavage in target tissues .
- Formulation Optimization : Use co-solvents (e.g., PEG-400) or nanocarriers (liposomes) for controlled release .
Experimental Design & Data Analysis
Q. Q6. What experimental controls are critical when evaluating this compound’s cytotoxicity in cell-based assays?
Answer:
- Negative Controls : Include untreated cells and vehicle-only (e.g., DMSO) groups to assess solvent toxicity .
- Positive Controls : Use established cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity.
- Dose-Response Curves : Generate IC values across a logarithmic concentration range (e.g., 1 nM–100 µM) .
Q. Q7. How can researchers differentiate between specific target inhibition and off-target effects in mechanistic studies?
Answer:
- CRISPR Knockout Models : Use cell lines lacking the target protein to confirm on-target effects .
- Proteomic Profiling : Perform mass spectrometry-based thermal shift assays (TMT-MS) to identify off-target binding .
- Kinase Panel Screens : Test against a broad panel of kinases to assess selectivity .
Advanced Characterization Techniques
Q. Q8. What advanced spectroscopic methods can resolve ambiguities in the compound’s stereochemistry or conformational dynamics?
Answer:
- X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .
- Dynamic NMR : Analyze restricted rotation in amide bonds or sulfonyl groups at variable temperatures .
- Solid-State NMR : Investigate crystalline packing effects on molecular conformation .
Q. Q9. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
Answer:
- ADMET Prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity .
- Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites for targeted derivatization .
- Molecular Dynamics (MD) : Simulate membrane permeation to optimize logP values (e.g., <5 for blood-brain barrier penetration) .
Contradictory Data Resolution
Q. Q10. How should discrepancies between in vitro potency and in vivo efficacy be addressed?
Answer:
- Pharmacokinetic Profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may influence efficacy .
- Dose Escalation Studies : Adjust dosing regimens (e.g., QD vs. BID) to achieve sustained target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
